![molecular formula C10H17NO2 B2730439 N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2160198-68-3](/img/structure/B2730439.png)
N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its ability to mimic hypoxia, a condition where there is a lack of oxygen in the body. DMOG has been extensively studied for its potential applications in various fields such as cancer research, stem cell biology, and tissue engineering.
Mechanism of Action
N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide works by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes, which are responsible for hydroxylating specific proline residues on HIF. This hydroxylation marks HIF for degradation by the proteasome under normoxic conditions. By inhibiting PHD activity, this compound prevents HIF degradation, leading to its accumulation and subsequent activation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on cellular processes. It can induce angiogenesis, the formation of new blood vessels, by upregulating the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. This compound can also promote cell survival and proliferation by activating HIF-dependent pathways. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide in lab experiments is its ability to mimic hypoxia without the need for specialized equipment. This makes it a cost-effective and convenient alternative to hypoxia chambers. However, this compound has some limitations as well. Its effects on cellular processes may not be identical to those of true hypoxia, and its use may not accurately reflect the physiological conditions of the body.
Future Directions
The potential applications of N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide in scientific research are vast. One area of future research could be the development of more specific PHD inhibitors that target individual PHD isoforms. Another direction could be the use of this compound in tissue engineering to promote angiogenesis and improve tissue regeneration. Additionally, this compound could be studied for its potential therapeutic applications in diseases such as cancer and ischemic heart disease.
In conclusion, this compound is a valuable tool in scientific research due to its ability to mimic hypoxia and activate HIF. Its wide range of effects on cellular processes makes it a versatile compound with potential applications in various fields. However, its limitations must be taken into consideration when interpreting experimental results. Further research on this compound could lead to new insights into cellular processes and potential therapeutic applications.
Synthesis Methods
N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide can be synthesized through the reaction of N-methylmorpholine N-oxide (NMO) with acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Scientific Research Applications
N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide has been widely used as a hypoxia-mimicking agent in scientific research. It has been shown to stabilize hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to hypoxia. This compound can activate HIF under normoxic conditions, making it a useful tool for studying the effects of hypoxia on cellular processes.
properties
IUPAC Name |
N-[(2,5-dimethyloxolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-10(12)11-6-9-5-7(2)13-8(9)3/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMMCZIURSEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
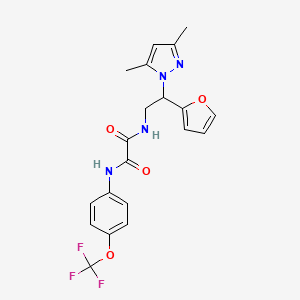
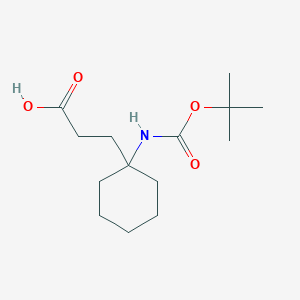
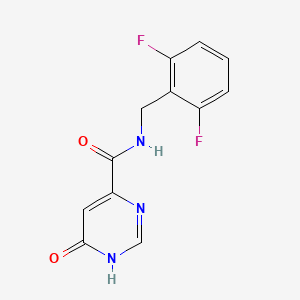
![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)
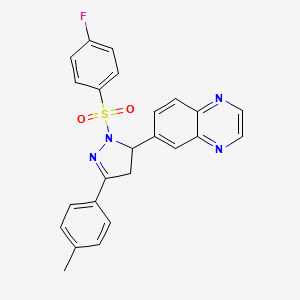
![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
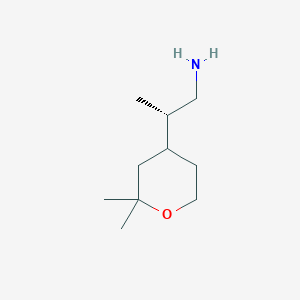
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)